2,4-Dimethyl-1H-pyrrole-3-carbonitrile
Overview
Description
2,4-Dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic aromatic organic compound characterized by a pyrrole ring substituted with methyl groups at the 2 and 4 positions and a cyano group at the 3 position. This compound is part of the pyrrole family, which are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
From Pyrrole Derivatives: One common synthetic route involves the reaction of 2,4-dimethylpyrrole with cyanogen bromide (CNBr) under acidic conditions.
From 2,4-Dimethylpyrrole-3-carboxylic Acid: Another method involves the conversion of 2,4-dimethylpyrrole-3-carboxylic acid to its corresponding nitrile using dehydration agents like thionyl chloride (SOCl₂).
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale reactions involving pyrrole derivatives and cyanating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in 2,4-dimethyl-1H-pyrrole-3-amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2,4-Dimethyl-1H-pyrrole-3-amine.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl-1H-pyrrole-3-carbonitrile has found applications in various fields:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-1H-pyrrole-3-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it might interfere with specific signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
2,4-Dimethylpyrrole
1H-pyrrole-3-carboxylic acid
1H-pyrrole-3-carbonitrile
Properties
IUPAC Name |
2,4-dimethyl-1H-pyrrole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-5-4-9-6(2)7(5)3-8/h4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKAHQLZSNDNLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660333 | |
Record name | 2,4-Dimethyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26187-28-0 | |
Record name | 2,4-Dimethyl-1H-pyrrole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26187-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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